1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine
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Overview
Description
1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H15ClN4O and a molecular weight of 218.69 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine typically involves the reaction of morpholine with 1-methyl-1H-pyrazol-4-amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; often conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but lacking the morpholine ring.
4-amino-1-methylpyrazole: Another similar compound with an amino group at the 4-position.
Uniqueness
1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine is unique due to the presence of both the morpholine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H16Cl2N4O |
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Molecular Weight |
255.14 g/mol |
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-11-6-7(9)8(10-11)12-2-4-13-5-3-12;;/h6H,2-5,9H2,1H3;2*1H |
InChI Key |
XNKZQYCOUVUNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N2CCOCC2)N.Cl.Cl |
Origin of Product |
United States |
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